

# Independent Replication of ACH-000143 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ACH-000143 |           |
| Cat. No.:            | B8143701   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on **ACH-000143**, a novel melatonin receptor agonist, and its potential alternatives for the treatment of metabolic diseases such as nonalcoholic steatohepatitis (NASH). The primary focus is to present the existing experimental data, detail the methodologies, and offer a clear comparison with other therapeutic options.

As of the latest available information, there are no published independent replications of the initial studies on **ACH-000143**. All currently accessible data originates from the primary discovery publication by Ferreira Jr. et al. (2021).[1][2][3] Therefore, the findings presented herein for **ACH-000143** should be interpreted with the understanding that they have not yet been independently verified.

#### ACH-000143: A Potent Melatonin Receptor Agonist

**ACH-000143** is a peripherally preferred agonist of the melatonin receptors MT1 and MT2.[1][2] [3] The modulation of melatonin signaling in peripheral tissues is a promising avenue for addressing metabolic disorders like obesity, diabetes, and NASH.[1][2][3]

#### Signaling Pathway of Melatonin Receptors

The physiological effects of melatonin, and by extension its agonists like **ACH-000143**, are primarily mediated through the activation of two G protein-coupled receptors (GPCRs): MT1



and MT2.[2] This activation initiates a cascade of intracellular signaling events that play a role in regulating glucose metabolism and energy balance.[2]



Click to download full resolution via product page

Caption: Signaling pathway of **ACH-000143** via MT1/MT2 receptors.

## **Comparative Efficacy Data**

The primary preclinical study on **ACH-000143** used a diet-induced obese (DIO) rat model to evaluate its efficacy.[1][3] The results were compared against a vehicle control and dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][3][4]

**Key Efficacy Parameters in DIO Rats** 

| Parameter              | Vehicle  | ACH-000143<br>(10 mg/kg) | ACH-000143<br>(30 mg/kg)             | Dapagliflozin<br>(5 mg/kg) |
|------------------------|----------|--------------------------|--------------------------------------|----------------------------|
| Body Weight<br>Gain    | Baseline | Reduced                  | Reduced, similar<br>to dapagliflozin | Reduced                    |
| Hepatic<br>Steatosis   | -        | Superior reduction       | Superior reduction                   | Reduction                  |
| Liver<br>Triglycerides | -        | Superior reduction       | Superior reduction                   | Reduction                  |



Note: This table summarizes the qualitative findings from the initial **ACH-000143** study.[1][3][4] Quantitative data was not provided in the readily available abstracts.

# **Comparison with Alternative Therapies**

While independent data on **ACH-000143** is lacking, a comparison can be drawn with other established and investigational therapies for NASH and related metabolic disorders.

#### **Dapagliflozin (SGLT2 Inhibitor)**

Dapagliflozin, used as a comparator in the **ACH-000143** study, has a distinct mechanism of action.[1][3] It improves metabolic parameters by inducing glycosuria.[5][6] In the context of NASH, dapagliflozin has been shown to reduce hepatic steatosis, inflammation, and fibrosis.[5][6] Its effects are attributed to the inhibition of de novo lipogenesis and a reduction in inflammatory responses.[6]





Click to download full resolution via product page

Caption: Mechanism of action of Dapagliflozin.



# **Other Melatonin Receptor Agonists**

Several other melatonin receptor agonists have been investigated for their effects on metabolic syndrome, though often as a secondary outcome in studies focused on sleep disorders.[7][8] These include:

- Ramelteon: A selective MT1 and MT2 receptor agonist.[7]
- Agomelatine: An MT1/MT2 agonist and 5-HT2C antagonist.
- Tasimelteon: An MT1/MT2 agonist.[8]

Preclinical studies with melatonin itself have shown it can prevent weight gain, reduce insulin resistance, and improve lipid profiles in animal models of metabolic syndrome.[7][9] These findings suggest a class effect for melatonin receptor agonists in metabolic regulation, but direct comparative studies with **ACH-000143** are not available.

#### Other Investigational NASH Therapies

The pipeline for NASH therapies is diverse, targeting various pathways involved in the disease's progression.[10][11] Key alternative approaches include:

- PPAR Agonists (e.g., Pioglitazone): These agents improve insulin sensitivity and have shown benefits in NASH histology.[11]
- FXR Agonists (e.g., Obeticholic Acid): These compounds have demonstrated improvements in liver fibrosis.[10]
- GLP-1 Receptor Agonists (e.g., Liraglutide): These agents, primarily used for type 2 diabetes, have also shown positive effects on NASH.[10]

# **Experimental Protocols**

Detailed experimental protocols for the **ACH-000143** studies are available in the supplementary information of the primary publication. A summary of the key in vivo experiment is provided below.

# In Vivo Efficacy Study in Diet-Induced Obese (DIO) Rats



- Animal Model: Male Sprague-Dawley rats fed a high-fat diet to induce obesity and metabolic syndrome.[4]
- Treatment Groups:
  - Vehicle control
  - ACH-000143 (10 mg/kg, oral, once daily)[4]
  - ACH-000143 (30 mg/kg, oral, once daily)[4]
  - Dapagliflozin (5 mg/kg, oral, once daily)[4]
- Duration: 2 months.[1][3]
- · Key Endpoints:
  - Body weight gain
  - Food intake
  - Plasma glucose and insulin levels
  - Liver histology for steatosis
  - Liver triglyceride content

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy study of ACH-000143.



#### Conclusion

**ACH-000143** shows promise as a novel, peripherally acting melatonin receptor agonist for the treatment of metabolic disorders, with initial preclinical data suggesting superior efficacy in reducing hepatic steatosis and triglycerides compared to dapagliflozin in a DIO rat model.[1][3] [4] However, the lack of independent replication of these findings is a critical limitation. Further research is necessary to validate these initial results and to establish the safety and efficacy of **ACH-000143** in humans.

For drug development professionals, **ACH-000143** represents an interesting lead compound. However, a direct comparison with other melatonin receptor agonists and a broader range of NASH therapies in head-to-head studies would be essential to fully understand its therapeutic potential. The signaling pathway and preclinical data presented here provide a foundation for designing such future investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats Journal of Medicinal Chemistry Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Dapagliflozin protects against nonalcoholic steatohepatitis in db/db mice PMC [pmc.ncbi.nlm.nih.gov]



- 7. Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders -PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Metabolic syndrome, its pathophysiology and the role of melatonin PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pharmacotherapy Options for NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapies In Non-Alcoholic Steatohepatitis (Nash) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Replication of ACH-000143 Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143701#independent-replication-of-ach-000143-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com